molecular formula C7H6BrN3 B8053715 6-Bromo-2-methylimidazo[1,2-b]pyridazine

6-Bromo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B8053715
M. Wt: 212.05 g/mol
InChI Key: DFFANULZXFMHJE-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a methyl group on its imidazo[1,2-b]pyridazine core structure. This compound is part of the broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridazine with bromoacetic acid in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.

  • Substitution: The methyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.

  • Substitution: Substituted imidazo[1,2-b]pyridazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, 6-Bromo-2-methylimidazo[1,2-b]pyridazine serves as a versatile intermediate for the construction of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a useful tool in drug discovery and development.

Medicine: this compound has been investigated for its therapeutic properties, including its potential use as an antituberculosis agent and in the treatment of other infectious diseases. Its ability to interact with biological targets makes it a candidate for further medicinal chemistry studies.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Bromo-2-methylimidazo[1,2-b]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural features of the compound and its derivatives.

Comparison with Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Similar structure with a chlorine atom instead of bromine.

  • 2-Methylimidazo[1,2-b]pyridazine: Lacks the bromine atom.

  • 6-Bromoimidazo[1,2-b]pyridazine: Lacks the methyl group.

Uniqueness: 6-Bromo-2-methylimidazo[1,2-b]pyridazine is unique due to the presence of both a bromine atom and a methyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a wider range of chemical reactions and biological activities compared to its analogs.

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFANULZXFMHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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